Compound Description: (+)-(3-Chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, often abbreviated as CIQ, is a positive allosteric modulator (PAM) that selectively enhances the activity of NMDA receptors containing GluN2C and GluN2D subunits. [, , ] CIQ exhibits no intrinsic agonist activity and does not affect NMDA receptors containing GluN2A or GluN2B subunits. [, , ] It has been utilized as a research tool to investigate the role of NMDA receptors in various neurological conditions, including fear learning, schizophrenia, and Parkinson's disease. []
Relevance: CIQ shares the core 6,7-dimethoxy-3,4-dihydroisoquinoline moiety with 1-(3-chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea. [, , ] Both compounds feature substitutions at position 1 of the dihydroisoquinoline ring, although the specific substituents and their connection to the core structure differ. [, , ]
Compound Description: 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one, designated as CM398, is a highly selective sigma-2 receptor ligand with demonstrated antinociceptive effects in vivo. [] It exhibits high selectivity for the sigma-2 receptor over the sigma-1 receptor and other neurotransmitter binding sites. [] CM398 possesses favorable drug-like properties, including rapid oral absorption, adequate bioavailability, and promising analgesic effects in rodent models of inflammatory pain. []
Relevance: CM398, similar to 1-(3-chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea, incorporates the 6,7-dimethoxy-3,4-dihydroisoquinoline core structure. [] Notably, both compounds involve a linker extending from position 2 of the dihydroisoquinoline ring, connecting it to a distinct aromatic system. []
Compound Description: 2-{[(3R)-1-{2-[(4-Fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid, identified as AS2036329, is a human metabolite of (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel If channel inhibitor. [] This metabolite exhibits a glucuronide conjugate at the 6-position of the tetrahydroisoquinoline ring, resulting from phase II metabolism. [] Investigation of its transporter interactions suggests potential involvement of renal and hepatic uptake transporters in its elimination. []
Relevance: AS2036329 is structurally related to 1-(3-chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea due to the presence of a tetrahydroisoquinoline core structure with a methoxy substituent. [] While AS2036329 has a methoxy group at position 7 and additional complex substituents, the presence of the core tetrahydroisoquinoline scaffold establishes a structural link with 1-(3-chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea. []
Compound Description: 4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide, designated as A-867744, is a novel positive allosteric modulator (PAM) specific for the α7 neuronal acetylcholine receptor. [] A-867744 enhances acetylcholine-evoked currents in a unique manner, causing prolonged, non-decaying currents at higher concentrations. [] It shows high selectivity for α7 nAChRs and lacks activity at other nAChR subtypes or related receptors like 5-HT3A. [] A-867744 interacts with the receptor in a distinct manner compared to other type II PAMs, as evidenced by its ability to displace agonist binding. []
Relevance: While A-867744 does not share a direct structural resemblance to 1-(3-chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea, it is included here due to their shared classification as positive allosteric modulators (PAMs). [] Both compounds highlight the potential of PAMs as therapeutic agents for neurological conditions by targeting specific receptor subtypes and modulating their activity. []
Compound Description: 1-(5-chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea, known as PNU-120596, is a well-characterized type II positive allosteric modulator (PAM) of α7 neuronal acetylcholine receptors. [, , ] PNU-120596 potentiates acetylcholine-evoked currents by increasing both peak current and the duration of channel opening by prolonging desensitization. [, , ] Despite concerns about potential cytotoxicity due to prolonged receptor activation, studies demonstrate that PNU-120596 lacks detrimental effects on cell viability or neuronal integrity even at concentrations where it modulates α7 nAChR activity. []
Relevance: Although structurally distinct from 1-(3-chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea, PNU-120596 is relevant due to their shared classification as positive allosteric modulators (PAMs). [, , ] Both compounds exemplify the pharmacological strategy of targeting specific receptor subtypes with PAMs to modulate their function, holding potential for therapeutic applications in neurological disorders. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(-)-bornyl ferulate is a hydroxycinnamic acid. (4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a natural product found in Pinus pumila, Hansenia weberbaueriana, and other organisms with data available.